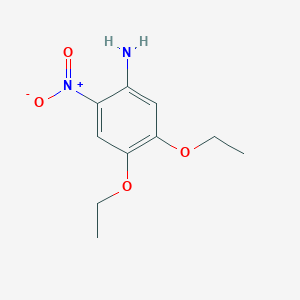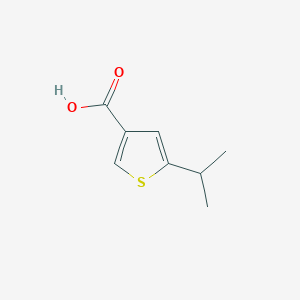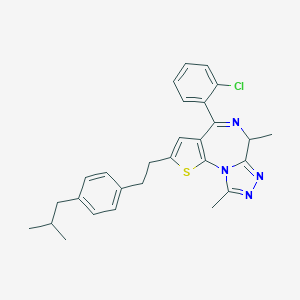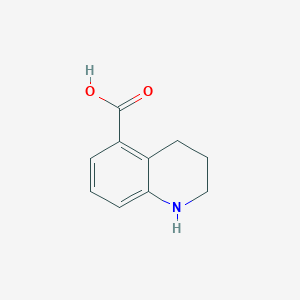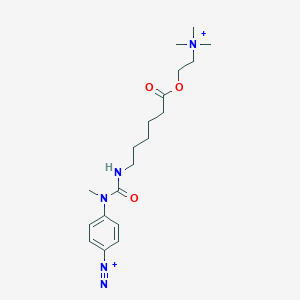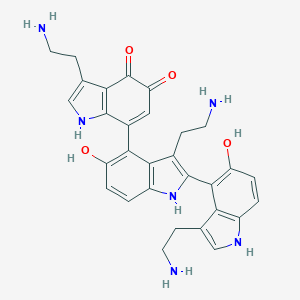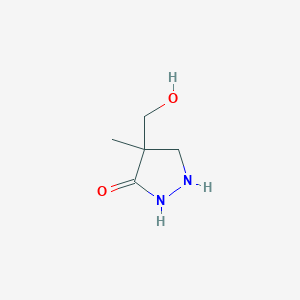
Thtoca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thtoca is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Scientific Research Applications
Thtoca has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties and can be used as a potential chemotherapeutic agent. In agriculture, this compound can be used as a plant growth regulator and has been shown to increase crop yield. In industry, this compound can be used as a preservative and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Thtoca is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, which may explain its anticancer properties. In plants, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of gibberellins, which are plant growth hormones.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis, a process of programmed cell death, which may explain its anticancer properties. In plants, this compound inhibits the elongation of stems, which results in a more compact plant structure.
Advantages and Limitations for Lab Experiments
Thtoca has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It also has a wide range of potential applications, making it a versatile compound for scientific research. However, this compound has limitations in terms of its solubility, which may affect its efficacy in certain applications.
Future Directions
There are several future directions for the research of Thtoca. In medicine, further studies are needed to determine the efficacy of this compound as a chemotherapeutic agent and to explore its potential use in combination with other anticancer drugs. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for maximum crop yield. In industry, further studies are needed to explore the potential applications of this compound as a preservative and as an intermediate in the synthesis of other compounds.
Conclusion
In conclusion, this compound is a synthetic compound that has potential applications in various scientific fields, including medicine, agriculture, and industry. Its mechanism of action is not fully understood, but studies have shown that it has anticancer properties and can be used as a plant growth regulator. This compound has several advantages for lab experiments, including its stability and versatility, but also has limitations in terms of its solubility. Further research is needed to explore the potential applications of this compound in various fields.
Synthesis Methods
Thtoca is a synthetic compound that can be synthesized using various methods, including the reaction of 2,4,6-trichlorophenol and sodium azide in the presence of copper(I) iodide. The reaction yields this compound in good yields and high purity.
properties
CAS RN |
116156-43-5 |
|---|---|
Molecular Formula |
C23H37NO7 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[(5E)-5-hydroxyimino-3-(oxolan-2-yloxy)-2-[(E)-3-(oxolan-2-yloxy)oct-1-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C23H37NO7/c1-2-3-4-7-16(30-22-8-5-12-28-22)10-11-17-18(14-21(25)26)19(24-27)15-20(17)31-23-9-6-13-29-23/h10-11,16-18,20,22-23,27H,2-9,12-15H2,1H3,(H,25,26)/b11-10+,24-19+ |
InChI Key |
XZJYASDVJYILEO-IDAFIAMYSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1C(C/C(=N\O)/C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
SMILES |
CCCCCC(C=CC1C(CC(=NO)C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=NO)C1CC(=O)O)OC2CCCO2)OC3CCCO3 |
synonyms |
3-tetrahydrofuranyloxy-5-hydroxyimino-2-(3-tetrahydrofuranyloxy-1-octenyl)cyclopentane-1-acetic acid THTOCA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
![Sodium;3-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-4-sulfooxyphenolate](/img/structure/B39513.png)
